molecular formula C16H19N3O7S2 B1225666 Suncillin CAS No. 22164-94-9

Suncillin

Cat. No.: B1225666
CAS No.: 22164-94-9
M. Wt: 429.5 g/mol
InChI Key: OIECDSKSPRTZHG-NJBDSQKTSA-N
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Description

Suncillin is a novel compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is a natural product that is extracted from the fungus Penicillium chrysogenum. The molecular formula of this compound is C₁₆H₁₉N₃O₇S₂, and it has an average mass of 429.468 Da .

Scientific Research Applications

Suncillin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antibiotic.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Safety and Hazards

While specific safety data for Suncillin is not available, general precautions for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing in mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suncillin involves several steps, starting with the extraction of the compound from Penicillium chrysogenum. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the fungal biomass. The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using fermentation techniques. The fungus Penicillium chrysogenum is cultured in large bioreactors under controlled conditions to maximize the yield of this compound. The fermentation broth is then processed to extract and purify the compound using similar techniques as in the laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Suncillin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of Suncillin involves its interaction with specific molecular targets in bacterial cells. This compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Like Suncillin, penicillin is also derived from Penicillium chrysogenum and has a similar mechanism of action.

    Cephalosporin: Another class of antibiotics that inhibit bacterial cell wall synthesis.

    Carbapenem: A broad-spectrum antibiotic with a similar mechanism of action.

Uniqueness

This compound is unique in its specific structure, which allows it to target a broader range of bacterial strains compared to other antibiotics. Its unique chemical structure also provides it with enhanced stability and efficacy.

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O7S2/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIECDSKSPRTZHG-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043223
Record name Suncillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22164-94-9
Record name Suncillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022164949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suncillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XHM6R84S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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